L-Cyclopentylglycine is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. [, ] It serves as a building block for synthesizing modified peptides and other complex molecules with potential biological activity. [, ] Its unique structure, incorporating a cyclopentyl ring into the amino acid backbone, makes it valuable for investigating structure-activity relationships and developing novel therapeutics. [, ]
L-Cyclopentylglycine can be classified as an amino acid derivative, specifically a substituted glycine. It is synthesized through various methods, including enzymatic reactions and asymmetric synthesis techniques. The compound is primarily utilized in research settings, particularly in studies related to enzyme interactions and drug development .
L-Cyclopentylglycine participates in various chemical reactions:
L-Cyclopentylglycine acts as a competitive inhibitor in various biological systems. For example, it inhibits the uptake of isoleucine in Escherichia coli, showcasing its potential role in metabolic pathways. This mechanism is crucial for understanding how this compound can influence enzyme activity and substrate interactions in biochemical processes .
L-Cyclopentylglycine has diverse applications across several scientific domains:
Non-proteinogenic amino acids (NPAAs) have reshaped biochemical research by expanding beyond the 20 canonical amino acids encoded by the universal genetic code. Early methodologies relied on chemical aminoacylation of suppressor tRNAs for in vitro incorporation of NPAAs, enabling site-specific integration but limited by scalability and cellular delivery challenges [1]. The discovery of natural NPAA biosynthetic pathways—such as the enzymatic cascade generating the trans-epoxysuccinyl (t-ES) warhead in cysteine protease inhibitor E-64—revealed nature’s use of standalone amide bond-forming enzymes (e.g., ATP-grasp enzymes and amide bond synthetases) for complex NPAA assembly [2]. Concurrently, metabolomic studies of medicinal Aloe species identified 813 metabolites, including NPAA derivatives enriched in pathways like aminoacyl-tRNA biosynthesis, highlighting the evolutionary interplay between primary metabolism and NPAA diversification [6]. These advances set the stage for engineering translational machinery to incorporate NPAAs like L-cyclopentylglycine into living systems.
Table 1: Structural Evolution of Key Non-Proteinogenic Amino Acids
Amino Acid | Structural Feature | Biosynthetic/Chemical Origin | Functional Impact |
---|---|---|---|
L-Cyclopentylglycine | Aliphatic cyclopentyl side chain | Chemical synthesis/enzymatic ligation | Enhanced hydrophobicity, conformational restraint |
Trans-Epoxysuccinate | Electrophilic epoxide | Fe(II)/αKG-dependent oxygenase | Irreversible protease inhibition |
Pyrrolysine | Methylated pyrroline | Dedicated PylRS/tRNAPyl pair | Natural genetic code expansion |
L-Cyclopentylglycine features a cyclopentane ring replacing traditional aliphatic side chains, conferring distinct steric and electronic properties:
Genetic incorporation leverages engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. For example, the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) mutant, evolved via positive/negative selection, can charge L-cyclopentylglycine onto a cognate suppressor tRNACUA, enabling amber codon suppression in E. coli [1]. Recent breakthroughs in quadruplet codon translation further enhance efficiency. By flanking a four-base codon (e.g., AGGA) with high-frequency three-base codons, Scripps researchers achieved ribosomal incorporation of NPAAs without genome-wide recoding, facilitating multi-site L-cyclopentylglycine insertion [7] [9].
Table 2: Impact of L-Cyclopentylglycine on Protein Properties
Protein Scaffold | Incorporation Site | Functional Change | Mechanistic Basis |
---|---|---|---|
T4 Lysozyme | Solvent-exposed helix | Tm increase by 4.3°C | Stabilized hydrophobic core packing |
PD-1/PD-L1 Inhibitor | Binding interface | IC50 reduced 8-fold | Optimized shape complementarity |
Ion Channel | Transmembrane segment | Ligand sensitivity shifted | Altered gating dynamics |
L-Cyclopentylglycine exemplifies the convergence of abiotic synthesis and biological systems:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8